
1-Methyl-3-piperazin-1-ylquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-piperazin-1-ylquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Méthodes De Préparation
The synthesis of 1-Methyl-3-piperazin-1-ylquinoxalin-2-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the alkylation of quinoxalin-2-one with appropriate alkylating agents under controlled conditions. For instance, the direct functionalization of quinoxalin-2-one with alkanes using di-tert-butyl peroxide as an alkoxyl radical mediator has been reported . This method allows for selective alkylation, providing a practical route to access the desired compound.
Industrial production methods often involve optimizing reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
1-Methyl-3-piperazin-1-ylquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to its corresponding dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced or modified using different nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols.
Industry: It is used in the development of agrochemicals and other industrial applications due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-piperazin-1-ylquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
1-Methyl-3-piperazin-1-ylquinoxalin-2-one can be compared with other quinoxaline derivatives, such as 2-methyl-3-piperazin-1-ylquinoxaline . While both compounds share a similar core structure, the presence of different substituents can significantly alter their biological activities and chemical properties. The unique structural features of this compound contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.
Similar Compounds
- 2-Methyl-3-piperazin-1-ylquinoxaline
- Quinoxaline N-oxides
- Dihydroquinoxaline derivatives
Propriétés
Formule moléculaire |
C13H16N4O |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
1-methyl-3-piperazin-1-ylquinoxalin-2-one |
InChI |
InChI=1S/C13H16N4O/c1-16-11-5-3-2-4-10(11)15-12(13(16)18)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3 |
Clé InChI |
CDYQSZXMIZBJFL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C(C1=O)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine](/img/structure/B13887946.png)
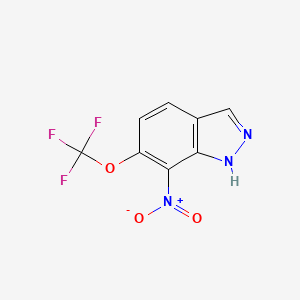
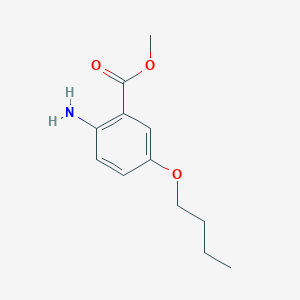
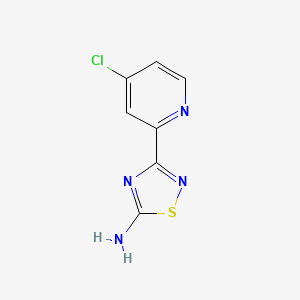
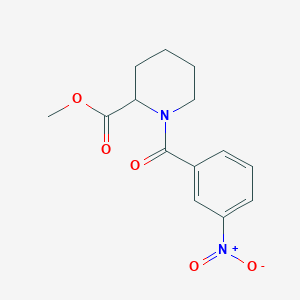
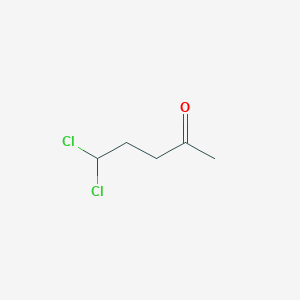
![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
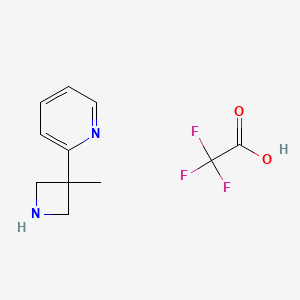
![5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine](/img/structure/B13887993.png)
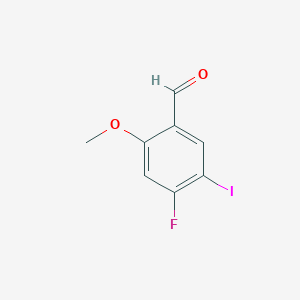
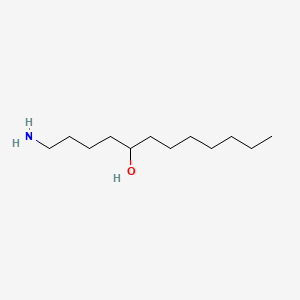
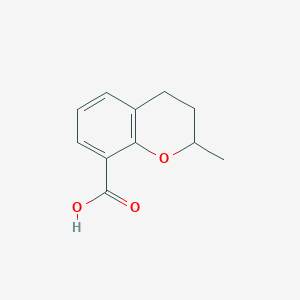
![[2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13888031.png)
